molecular formula C5HF8IO B3040788 2,2,3,3,4,4,5,5-octafluoropentanoyl Iodide CAS No. 240409-00-1

2,2,3,3,4,4,5,5-octafluoropentanoyl Iodide

Cat. No.: B3040788
CAS No.: 240409-00-1
M. Wt: 355.95 g/mol
InChI Key: JWVQIGLCDUFCNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “2,2,3,3,4,4,5,5-octafluoropentanoyl Iodide”. The related compound “2,2,3,3,4,4,5,5-Octafluoro-1-pentanol” has been used in the synthesis of silver and silver iodide nanocrystals .

Mechanism of Action

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,2,3,3,4,4,5,5-octafluoropentanoyl iodide is its high reactivity, which makes it an excellent reagent for the synthesis of various compounds. Additionally, it is a volatile compound, which makes it easy to handle in the laboratory. However, one of the main limitations of this compound is its high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the use of 2,2,3,3,4,4,5,5-octafluoropentanoyl iodide in scientific research. One potential application is in the synthesis of new fluorinated compounds, which have applications in the pharmaceutical industry. Additionally, it could be used in the synthesis of new surfactants, which have applications in the cosmetics and personal care industry. Finally, further research could be conducted on the biochemical and physiological effects of this compound to better understand its potential applications in various fields of research.
Conclusion:
In conclusion, this compound is a highly reactive and volatile compound that has been extensively studied for its potential applications in various fields of research. Its high reactivity makes it an excellent reagent for the synthesis of various compounds, and it has been used in the synthesis of fluorinated compounds and surfactants. While there is limited research on its biochemical and physiological effects, it is considered to have low toxicity levels and is not harmful to human health. Further research could be conducted to better understand its potential applications in various fields of research.

Scientific Research Applications

2,2,3,3,4,4,5,5-octafluoropentanoyl iodide has been extensively used in scientific research as a reagent for the synthesis of various compounds. It has been used in the synthesis of fluorinated compounds, which have applications in the pharmaceutical industry. Additionally, it has been used in the synthesis of surfactants, which have applications in the cosmetics and personal care industry.

Properties

IUPAC Name

2,2,3,3,4,4,5,5-octafluoropentanoyl iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF8IO/c6-1(7)3(8,9)5(12,13)4(10,11)2(14)15/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVQIGLCDUFCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)I)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF8IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3,3,4,4,5,5-octafluoropentanoyl Iodide
Reactant of Route 2
2,2,3,3,4,4,5,5-octafluoropentanoyl Iodide
Reactant of Route 3
2,2,3,3,4,4,5,5-octafluoropentanoyl Iodide
Reactant of Route 4
2,2,3,3,4,4,5,5-octafluoropentanoyl Iodide
Reactant of Route 5
Reactant of Route 5
2,2,3,3,4,4,5,5-octafluoropentanoyl Iodide
Reactant of Route 6
2,2,3,3,4,4,5,5-octafluoropentanoyl Iodide

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